ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a carbamoyl group, and a propanoate ester. Its molecular formula is C18H15ClFNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The resulting benzofuran intermediate is then subjected to further reactions to introduce the carbamoyl and propanoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)acetate: This compound has a similar structure but with an acetate group instead of a propanoate group.
Ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)butanoate: This compound has a butanoate group instead of a propanoate group, resulting in different chemical and biological properties.
Biological Activity
Ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₃ClFN₃O₄
- CAS Number : 1431953-76-2
- Molecular Weight : 303.7 g/mol
This structure features a benzofuran moiety, which is known for its diverse biological activities, combined with a carbamoyl group that enhances its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives containing halogenated phenyl groups can inhibit the growth of various cancer cell lines. The presence of a chloro group in the phenyl ring is particularly noted for enhancing antiproliferative effects due to increased electron-withdrawing properties, which can affect the compound's interaction with biological targets .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : It may modulate pathways associated with cell survival and apoptosis, including the Bcl-2 family proteins, which are critical regulators of apoptosis .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial membranes and inhibit essential metabolic processes contributes to its efficacy against bacterial infections .
Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives revealed that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 30 µM against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial potential of related compounds showed that those with similar structural features had minimum inhibitory concentrations (MICs) between 15 and 50 µg/mL against Gram-positive bacteria. The study concluded that the introduction of halogen atoms significantly improved antimicrobial efficacy compared to non-halogenated counterparts .
Properties
IUPAC Name |
ethyl 4-[[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O5/c1-2-29-18(27)10-9-17(26)25-19-13-5-3-4-6-16(13)30-20(19)21(28)24-12-7-8-15(23)14(22)11-12/h3-8,11H,2,9-10H2,1H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFJSQBLBJBMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.